molecular formula C13H12F3N3O2 B168764 N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 129476-61-5

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B168764
CAS No.: 129476-61-5
M. Wt: 299.25 g/mol
InChI Key: BRDJQRIUIQTCSY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in a decrease in the activity of these enzymes, which can have significant effects on the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases can affect several biochemical pathways. For instance, the inhibition of h-TNAP can disrupt bone mineralization, leading to bone disorders . Similarly, the inhibition of h-IAP can affect lipid metabolism, potentially leading to metabolic disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of alkaline phosphatases. This can lead to a disruption in the normal functioning of cells, particularly those involved in bone mineralization and lipid metabolism . The exact effects would depend on the specific enzymes that are inhibited and the extent of their inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenazone (antipyrine) with trifluoroacetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolone structure, which is then further reacted with trifluoroacetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrazolone derivatives.

  • Substitution: Generation of various substituted pyrazolones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroacetamide group makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic properties, making it useful in drug discovery and development.

Medicine: N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: In the chemical industry, it serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide: Another pyrazolone derivative with similar biological activities[_{{{CITATION{{{_2{N -(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1 H -pyrazol-4-yl ... - MDPI.

  • 2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities, such as antibacterial and anti-inflammatory properties.

Uniqueness: N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which enhances its stability and reactivity compared to other pyrazolones.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-8-10(17-12(21)13(14,15)16)11(20)19(18(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJQRIUIQTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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